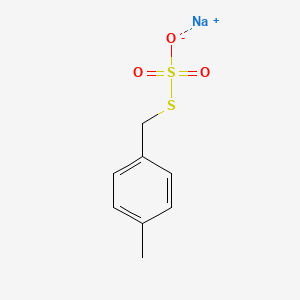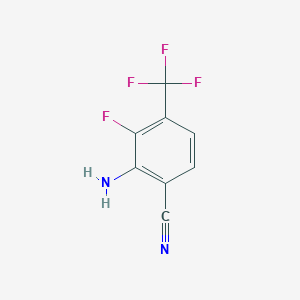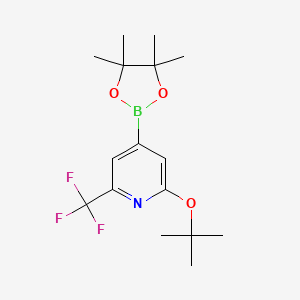
2-(tert-Butoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(tert-Butoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with tert-butoxy, trifluoromethyl, and dioxaborolan groups. These functional groups contribute to its reactivity and versatility in chemical synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the borylation of a pyridine derivative using a boronic ester, followed by the introduction of the tert-butoxy and trifluoromethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of palladium catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures consistent quality and efficiency. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
2-(tert-Butoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific substituents or alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds are employed under various conditions, often in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted pyridines.
科学研究应用
2-(tert-Butoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine has numerous applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties aims to develop new therapeutic agents.
Industry: It is utilized in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(tert-Butoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to participate in various chemical reactions, influencing biological processes at the molecular level. For instance, its boron-containing moiety can form reversible covalent bonds with biomolecules, affecting enzyme activity and signal transduction pathways.
相似化合物的比较
Similar Compounds
- 2-(tert-Butoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine
- 2-(tert-Butoxy)-6-(trifluoromethyl)pyridine
Uniqueness
Compared to similar compounds, 2-(tert-Butoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine stands out due to the combination of its functional groups, which confer unique reactivity and versatility. The presence of both tert-butoxy and trifluoromethyl groups enhances its stability and lipophilicity, making it particularly valuable in pharmaceutical and material science applications.
属性
分子式 |
C16H23BF3NO3 |
|---|---|
分子量 |
345.2 g/mol |
IUPAC 名称 |
2-[(2-methylpropan-2-yl)oxy]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C16H23BF3NO3/c1-13(2,3)22-12-9-10(8-11(21-12)16(18,19)20)17-23-14(4,5)15(6,7)24-17/h8-9H,1-7H3 |
InChI 键 |
SKPRLDQWBVVKSR-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)OC(C)(C)C)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


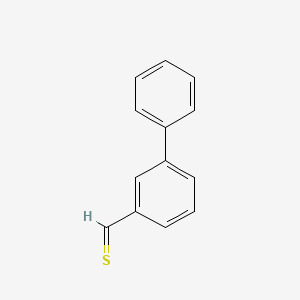
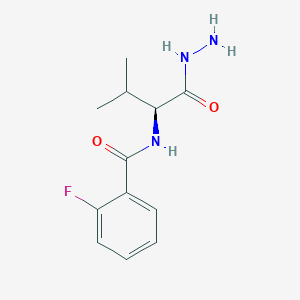
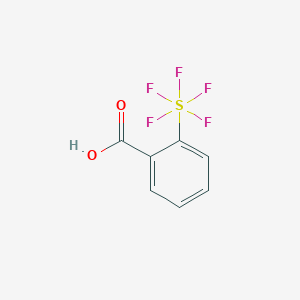
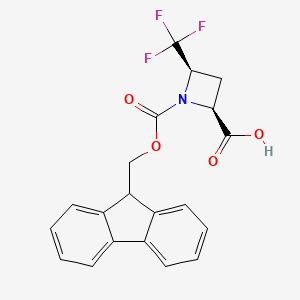

![(2S,4R)-4-hydroxy-4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12852679.png)
![Trimethyl [1,1'-biphenyl]-2,4,5-tricarboxylate](/img/structure/B12852688.png)
![1-(Bicyclo[2.2.1]Hept-2-En-1-Yl)-2,2,2-Trifluoroethanone](/img/structure/B12852694.png)



